4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
Overview
Description
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: is a complex organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of bromine, fluorine, and thiophene groups attached to a benzothiadiazole core. It is primarily used in the field of organic electronics, particularly in the development of semiconducting materials for photovoltaic cells and organic light-emitting diodes (OLEDs).
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole typically involves multiple steps:
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Bromination of Thiophene: The initial step involves the bromination of thiophene to produce 5-bromothiophene. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
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Formation of Benzothiadiazole Core: The benzothiadiazole core is synthesized through a cyclization reaction involving 2,1,3-benzothiadiazole and appropriate fluorinated precursors. This step often requires the use of strong acids or bases to facilitate the cyclization.
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Coupling Reaction: The final step involves a coupling reaction between the brominated thiophene and the benzothiadiazole core. This is typically carried out using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling, which require palladium catalysts and appropriate ligands.
Industrial Production Methods:
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The thiophene rings can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form larger conjugated systems, which are useful in the development of semiconducting materials.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination of thiophene.
Palladium Catalysts: Used in cross-coupling reactions such as Suzuki or Stille coupling.
Strong Acids/Bases: Used in the cyclization step to form the benzothiadiazole core.
Major Products:
Functionalized Thiophenes: Resulting from substitution reactions.
Oxidized/Reduced Derivatives: Resulting from oxidation or reduction reactions.
Extended Conjugated Systems: Resulting from further coupling reactions.
Scientific Research Applications
Chemistry:
Organic Electronics: Used in the development of semiconducting materials for organic photovoltaic cells and OLEDs.
Polymer Chemistry: Acts as a monomer in the synthesis of conjugated polymers.
Biology and Medicine:
Biosensors: Potential use in the development of biosensors due to its electronic properties.
Industry:
Photovoltaic Cells: Utilized in the production of organic solar cells.
OLEDs: Used in the manufacture of organic light-emitting diodes for display and lighting applications.
Mechanism of Action
The compound exerts its effects primarily through its electronic properties. The presence of electron-withdrawing fluorine atoms and electron-donating thiophene rings creates a unique electronic structure that facilitates charge transport. This makes it an excellent candidate for use in semiconducting materials. The molecular targets and pathways involved include the π-conjugated system, which allows for efficient charge separation and transport in photovoltaic applications.
Comparison with Similar Compounds
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-dimethoxybenzo[c][1,2,5]thiadiazole
Comparison:
- Electronic Properties: The presence of different substituents (e.g., fluorine vs. methoxy or octyloxy groups) can significantly alter the electronic properties of the compound, affecting its performance in electronic applications.
- Solubility: Compounds with longer alkyl chains (e.g., n-octyloxy) tend to have better solubility in organic solvents, which can be advantageous in processing and fabrication.
- Stability: The stability of the compound can be influenced by the nature of the substituents, with some groups providing better resistance to degradation under operational conditions.
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole stands out due to its unique combination of bromine, fluorine, and thiophene groups, which provide a balance of electronic properties and stability, making it highly suitable for advanced electronic applications.
Properties
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Br2F2N2S3/c15-7-3-1-5(21-7)9-11(17)12(18)10(6-2-4-8(16)22-6)14-13(9)19-23-20-14/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPRFJKNROPBCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=C(C(=C(C3=NSN=C23)C4=CC=C(S4)Br)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Br2F2N2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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